molecular formula C9H9N5O2 B1197083 1-(4-Methyl-1,2,5-oxadiazol-3-yl)-3-pyridin-3-ylurea

1-(4-Methyl-1,2,5-oxadiazol-3-yl)-3-pyridin-3-ylurea

Cat. No.: B1197083
M. Wt: 219.2 g/mol
InChI Key: NXRCDGIGKSHKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyl-1,2,5-oxadiazol-3-yl)-3-pyridin-3-ylurea is a heterocyclic compound that contains both an oxadiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)-3-pyridin-3-ylurea typically involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with pyridin-3-ylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-1,2,5-oxadiazol-3-yl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

1-(4-Methyl-1,2,5-oxadiazol-3-yl)-3-pyridin-3-ylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methyl-1,2,5-oxadiazol-3-yl)-3-pyridin-3-ylurea is unique due to the combination of the oxadiazole and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound in various fields of research .

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.2 g/mol

IUPAC Name

1-(4-methyl-1,2,5-oxadiazol-3-yl)-3-pyridin-3-ylurea

InChI

InChI=1S/C9H9N5O2/c1-6-8(14-16-13-6)12-9(15)11-7-3-2-4-10-5-7/h2-5H,1H3,(H2,11,12,14,15)

InChI Key

NXRCDGIGKSHKAP-UHFFFAOYSA-N

SMILES

CC1=NON=C1NC(=O)NC2=CN=CC=C2

Canonical SMILES

CC1=NON=C1NC(=O)NC2=CN=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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